molecular formula C17H15N3O3 B2854870 N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-methylbenzamide CAS No. 888414-80-0

N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-methylbenzamide

Cat. No.: B2854870
CAS No.: 888414-80-0
M. Wt: 309.325
InChI Key: LVPYDRTWNQFETJ-UHFFFAOYSA-N
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Description

N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-methylbenzamide is a compound that belongs to the class of oxadiazole derivatives. These compounds are known for their diverse biological activities and potential applications in various fields such as medicinal chemistry, materials science, and agrochemicals. The presence of the oxadiazole ring imparts unique chemical and physical properties to the compound, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-methylbenzamide typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method is the reaction of 4-methoxybenzohydrazide with 2-methylbenzoic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA). The reaction is usually carried out under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, solvent, and catalyst, can further improve the scalability of the process .

Chemical Reactions Analysis

Types of Reactions

N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-methylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-methylbenzamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Methoxyphenyl)-1,3,4-oxadiazole-2-thiol
  • 5-(4-Methoxyphenyl)-1,3,4-oxadiazole-2-amine
  • 5-(4-Methoxyphenyl)-1,3,4-oxadiazole-2-carboxylic acid

Uniqueness

N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-methylbenzamide is unique due to the presence of both the oxadiazole ring and the benzamide moiety. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications. Compared to similar compounds, it may exhibit enhanced stability, bioactivity, or solubility, depending on the specific functional groups and structural features .

Properties

IUPAC Name

N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3/c1-11-5-3-4-6-14(11)15(21)18-17-20-19-16(23-17)12-7-9-13(22-2)10-8-12/h3-10H,1-2H3,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVPYDRTWNQFETJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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